molecular formula C12H9BrN2O B13094341 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one

Cat. No.: B13094341
M. Wt: 277.12 g/mol
InChI Key: JAVRMKOYVOCTLE-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one (CAS: 1379670-84-4) is a halogenated pyrrolopyridine derivative with a pent-2-yn-1-one substituent. This compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis .

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one

InChI

InChI=1S/C12H9BrN2O/c1-2-3-4-11(16)10-7-15-12-9(10)5-8(13)6-14-12/h5-7H,2H2,1H3,(H,14,15)

InChI Key

JAVRMKOYVOCTLE-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(=O)C1=CNC2=C1C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrrolopyridine followed by coupling reactions to introduce the pent-2-yn-1-one moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Derivatives

Similar compounds are categorized based on substituent variations at the pyrrolopyridine C3 position:

Compound Class Example Compounds Key Structural Features References
Simple Ketones 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one (Target) Propargyl ketone chain; potential for alkyne-based conjugation
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 866545-96-2) Shorter ethyl ketone chain; simpler synthesis and higher commercial availability
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone (CAS 1379670-84-4) Trichloromethyl group; enhanced electrophilicity for nucleophilic substitution
Aryl Methanones (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone (6a) Hydroxyphenyl group; potential for hydrogen bonding and improved solubility
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-fluorophenyl)methanone (6b) Fluorophenyl group; increased lipophilicity and metabolic stability
Heterocyclic-Linked Derivatives 3-[4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-1-methyl-pyrrolopyridine (1e) Thiazole bridge; expanded π-system for enhanced target binding
Cyanophenyl Derivatives 3-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile (19) Cyano group; electron-withdrawing effect modifies electronic properties
Melting Points and Stability
  • The target compound’s melting point is unreported, but analogous bromo-pyrrolopyridine ketones (e.g., 2-bromo-1-(5-bromo-pyrrolopyridin-3-yl)ethanone) exhibit high thermal stability (mp >250°C) due to halogenation .

Reactivity and Functionalization Potential

  • Alkyne Chain (Target): Enables Huisgen cycloaddition (click chemistry) for bioconjugation, a unique feature absent in ethanone or aryl analogs .
  • Trichloroethanone Derivative: Reacts readily with nucleophiles (e.g., amines, thiols) due to the electron-deficient trichloromethyl group .
  • Bromo Substituent : Facilitates Suzuki-Miyaura cross-coupling in all analogs, enabling aryl/heteroaryl diversification .

Biological Activity

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, particularly in cancer treatment, and presents relevant data and findings from various studies.

  • Molecular Formula : C12H9BrN2O
  • Molecular Weight : 277.12 g/mol
  • CAS Number : 1093676-96-0

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit significant biological activities, particularly as potential anti-cancer agents. The pyrrolo[2,3-b]pyridine moiety is known for its ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival.

This compound may exert its biological effects through:

  • Inhibition of RTKs : Similar compounds have demonstrated the ability to block pathways that lead to tumor growth.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaNotable Features
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-aminoC7H6BrN3Exhibits anti-cancer properties
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneC7H5BrN2OUsed in medicinal chemistry
6-(Pyrrolopyridinyl)pyrimidin-2-ylamineC12H10N4Targeted for cancer therapy

These compounds share structural similarities with this compound but differ in their functional groups and specific biological activities.

Study on Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrrolopyridine compounds for their antiproliferative effects against HeLa cells. The results indicated that modifications to the pyrrolopyridine scaffold could enhance biological activity, suggesting a potential pathway for developing more effective anti-cancer agents based on the structure of this compound .

In Vivo Studies

In vivo studies have demonstrated that related compounds can significantly reduce tumor size in animal models. The mechanisms involved include the inhibition of angiogenesis and metastasis, further supporting the potential therapeutic applications of this compound .

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